1,2-Dithiolane-4-carboxylic acid, 1-oxide
Overview
Description
1,2-Dithiolane-4-carboxylic acid, 1-oxide is an organosulfur compound with the molecular formula C₄H₆O₃S₂. It is systematically named this compound and is also known as asparagusic acid. This compound consists of a heterocyclic disulfide functional group (a 1,2-dithiolane) with a carboxylic acid side chain. It is found in asparagus and is believed to be the metabolic precursor to odorous sulfur compounds responsible for the distinctive smell of urine associated with eating asparagus .
Preparation Methods
1,2-Dithiolane-4-carboxylic acid, 1-oxide can be synthesized through various methods. One common laboratory synthesis involves the use of diethyl bis(hydroxymethyl)malonate as a starting material. This compound is treated with hydroiodic acid to yield β,β’-diiodoisobutyric acid after decarboxylation and ester hydrolysis. The reduced form of asparagusic acid, dihydroasparagusic acid, is produced by sequential reaction with sodium trithiocarbonate and sulfuric acid. Subsequent oxidation with hot dimethyl sulfoxide yields this compound .
Chemical Reactions Analysis
1,2-Dithiolane-4-carboxylic acid, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the parent 1,2-dithiolane can be obtained by oxidative cyclization of propane-1,3-dithiol with iodine in the presence of 2-methylbut-2-ene or with potassium permanganate adsorbed on copper sulfate. Additionally, 1,2-dithiolane-4,4-diyldimethanol can be prepared by the reaction of sodium tetrasulfide with 2,2-bis(bromomethyl)propane-1,3-diol . Common reagents used in these reactions include iodine, potassium permanganate, and sodium tetrasulfide. Major products formed from these reactions include various 1,2-dithiolane derivatives.
Scientific Research Applications
1,2-Dithiolane-4-carboxylic acid, 1-oxide has several scientific research applications. It has been studied for its potential as a specific thioredoxin reductase 1 inhibitor. Thioredoxin reductase is an essential enzyme that plays a crucial role in maintaining cellular redox homeostasis by catalyzing the reduction of thioredoxin. The overexpression of thioredoxin reductase is often associated with cancer development. A series of 1,2-dithiolane-4-carboxylic acid analogs have been obtained to verify the selectivity of the 1,2-dithiolane moiety toward thioredoxin reductase. Some analogs exhibit higher inhibitory effects against thioredoxin reductase compared to other compounds in the series .
Mechanism of Action
The mechanism of action of 1,2-dithiolane-4-carboxylic acid, 1-oxide involves its interaction with thioredoxin reductase. The thioredoxin system, which includes thioredoxin, thioredoxin reductases, and NADPH, represents a part of the cellular oxidative stress response, controlling intracellular reactive oxygen species levels. Thioredoxin reductase reduces thioredoxin back to its dithiol form by abstracting electrons from NADPH .
Comparison with Similar Compounds
1,2-Dithiolane-4-carboxylic acid, 1-oxide can be compared with other similar compounds, such as 1,3-dithianes and 1,3-dithiolanes. These compounds also contain sulfur atoms and are used in various chemical reactions. this compound is unique due to its specific structure and its potential as a thioredoxin reductase inhibitor. Similar compounds include 1,2-dithiolane-4,4-diyldimethanol and 3-iodo-2-(iodomethyl)propionic acid .
Properties
IUPAC Name |
1-oxodithiolane-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3S2/c5-4(6)3-1-8-9(7)2-3/h3H,1-2H2,(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCDMZVXQHXDPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS(=O)S1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953031 | |
Record name | 1-Oxo-1,2lambda~4~-dithiolane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3083-96-3 | |
Record name | 1,2-Dithiolane-4-carboxylic acid, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Oxo-1,2lambda~4~-dithiolane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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